molecular formula C22H29N3O5S B2811870 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-57-2

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2811870
CAS No.: 878058-57-2
M. Wt: 447.55
InChI Key: GMPYCRVQWLPNAR-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features a variety of functional groups, including an azepane ring, a morpholine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base.

    Attachment of the Morpholine Ring: This step involves the reaction of the sulfonylated indole with morpholine under suitable conditions.

    Formation of the Azepane Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(piperidin-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone
  • 1-(azepan-1-yl)-2-(3-((2-piperidino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Uniqueness

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is unique due to the presence of both azepane and morpholine rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Biological Activity

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound notable for its unique structural features, including an azepane ring, a morpholine ring, and an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of this compound is C22H29N3O3SC_{22}H_{29}N_{3}O_{3}S, with a molecular weight of 415.56 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The exact mechanism remains under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further research is needed to elucidate these effects and determine the underlying pathways involved.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
1-(piperidin-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanoneStructureModerate anticancer activity
3-(acylamino)azepan-2-oneStructureBroad-spectrum chemokine inhibitor

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of indole derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : Research conducted on sulfonamide derivatives demonstrated that modifications in the molecular structure could enhance antimicrobial efficacy. The presence of the morpholine and azepane rings was linked to improved activity against gram-positive and gram-negative bacteria .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c26-21(23-9-5-1-2-6-10-23)16-25-15-20(18-7-3-4-8-19(18)25)31(28,29)17-22(27)24-11-13-30-14-12-24/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPYCRVQWLPNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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